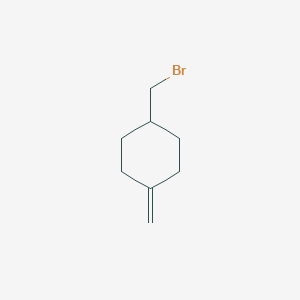

1-(Bromomethyl)-4-methylidencyclohexan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Bromomethyl)-4-methylidenecyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a methylidene substituent

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-methylidenecyclohexane finds applications in various scientific research fields:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylidenecyclohexane typically involves the bromination of 4-methylidenecyclohexane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification methods ensures the production of high-purity 1-(Bromomethyl)-4-methylidenecyclohexane .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-4-methylidenecyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) to form corresponding alcohols or amines.

Addition Reactions: The methylidene group can participate in electrophilic addition reactions with halogens (e.g., Br₂) to form dihalogenated products.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like NaOH or NH₃ in aqueous or alcoholic solutions.

Addition: Halogens (Br₂, Cl₂) in organic solvents.

Oxidation: KMnO₄ in acidic or basic medium.

Major Products:

- Substitution reactions yield alcohols or amines.

- Addition reactions produce dihalogenated cyclohexanes.

- Oxidation reactions result in carboxylic acids.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-methylidenecyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methylidene group, being an electron-rich site, undergoes electrophilic addition reactions. These interactions are crucial for its applications in synthesis and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-4-methylidenecyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-4-methylcyclohexane: Lacks the methylidene group, affecting its reactivity and applications.

Biologische Aktivität

1-(Bromomethyl)-4-methylidenecyclohexane is a brominated organic compound notable for its unique structural features, which include a bromomethyl group and a methylidene group attached to a cyclohexane ring. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity toward nucleophiles and electrophiles.

- Molecular Formula : C10H13Br

- Molar Mass : Approximately 189.09 g/mol

- Structure : The compound consists of a cyclohexane ring with a bromine atom and a double-bonded carbon (methylidene) substituent, which influences its chemical behavior significantly.

The biological activity of 1-(Bromomethyl)-4-methylidenecyclohexane is primarily attributed to its reactivity:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of alcohols or amines.

- Electrophilic Addition : The methylidene group can undergo electrophilic addition reactions with halogens, resulting in dihalogenated products.

- Oxidation Reactions : This compound can be oxidized using strong oxidizing agents, forming carboxylic acids.

Case Study 1: Interaction with Nucleophiles

In a study focusing on the reactivity of brominated compounds, 1-(Bromomethyl)-4-methylidenecyclohexane was shown to effectively react with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial for its application in synthesizing biologically active compounds.

Case Study 2: Electrophilic Addition Reactions

Research indicated that when treated with electrophiles, such as halogens, 1-(Bromomethyl)-4-methylidenecyclohexane undergoes addition reactions that could lead to products with enhanced biological properties. These transformations are essential for developing new therapeutic agents.

Comparative Analysis

The following table compares 1-(Bromomethyl)-4-methylidenecyclohexane with structurally similar compounds regarding their reactivity and potential applications:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(Bromomethyl)-4-methylidenecyclohexane | Cyclohexane ring with bromine and methylidene | Unique dual functionality for diverse transformations |

| 1-Bromocyclohexene | Cyclohexene ring with a bromine substituent | More reactive due to the presence of a double bond |

| 4-Methylcyclohexene | Cyclohexene ring with a methyl group | Lacks bromination; more stable |

| 1-Bromo-2-methylcyclopentane | Cyclopentane ring with bromo and methyl | Smaller ring size; different reactivity |

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-methylidenecyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICCJHRSDHCEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438871 |

Source

|

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76825-09-7 |

Source

|

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.